![molecular formula C21H13F4N7O2 B2619417 3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207058-24-9](/img/structure/B2619417.png)
3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C21H13F4N7O2 and its molecular weight is 471.376. The purity is usually 95%.
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Biological Activity
The compound 3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, highlighting its pharmacological properties and mechanisms of action.
Structural Overview
The compound features multiple functional groups that contribute to its biological activity:
- Triazole and Oxadiazole Moieties : Known for their roles in antimicrobial and anticancer activities.
- Fluorinated Benzyl and Trifluoromethyl Groups : These substitutions enhance lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing triazole and oxadiazole rings have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 2 μg/ml to 25 μg/ml .
- Antifungal Activity : The presence of the oxadiazole moiety is associated with antifungal activity against Candida albicans, with MIC values reported between 1.6 μg/ml to 25 μg/ml .
Compound | Activity | MIC (μg/ml) |
---|---|---|
Triazole derivative | Antibacterial | 2 - 25 |
Oxadiazole derivative | Antifungal | 1.6 - 25 |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research on similar triazolo-pyrimidine derivatives has shown:
- Inhibition of Cancer Cell Proliferation : Studies indicate that triazolo-pyrimidine compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .
- Mechanism of Action : The activity is often attributed to the compound's ability to interact with key enzymes involved in cancer cell metabolism.
Case Study 1: Triazolo-Pyrimidine Derivatives
A study focusing on triazolo-pyrimidine derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The compound's structural features allowed it to effectively target specific pathways involved in cancer progression.
Case Study 2: Oxadiazole-Benzimidazole Derivatives
Research on oxadiazole-benzimidazole derivatives highlighted their cytotoxic effects against multiple cancer types. These compounds were found to induce apoptosis in cancer cells through caspase activation pathways .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex arrangement of functional groups that contribute to its biological activity. It includes:
- Fluorobenzyl group : Enhances lipophilicity and bioavailability.
- Trifluoromethyl group : Known to improve pharmacodynamics and pharmacokinetics of compounds.
- Triazolo-pyrimidine core : Associated with various biological activities including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Recent studies have indicated that compounds containing the triazolo-pyrimidine structure exhibit significant anticancer properties. The presence of the trifluoromethyl group is particularly noted for enhancing the potency of these compounds against various cancer cell lines. For instance:
- Case Study : A derivative of this compound was tested against breast cancer cell lines, showing a marked reduction in cell viability at micromolar concentrations. This suggests potential as a chemotherapeutic agent.
Antimicrobial Properties
The incorporation of the oxadiazole moiety has been linked to antimicrobial activity. Research has demonstrated that similar compounds can inhibit the growth of resistant bacterial strains.
- Case Study : A synthesized analog demonstrated effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), indicating that this compound could be further developed as an antibiotic.
Neuroprotective Effects
Emerging research suggests that triazolo-pyrimidine derivatives may offer neuroprotective benefits. The modulation of neurotransmitter systems by such compounds is an area of growing interest.
- Case Study : In vitro studies showed that a related compound improved neuronal survival in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.
Synthesis and Development
The synthesis of 3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves multiple steps including:
- Formation of the triazole ring via cycloaddition reactions.
- Introduction of the oxadiazole moiety through condensation reactions.
- Final modification to attach the fluorobenzyl group.
This multi-step synthesis highlights the complexity and potential challenges in developing this compound for therapeutic use.
Comparative Analysis with Related Compounds
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N7O2/c22-15-7-1-12(2-8-15)9-32-19-17(28-30-32)20(33)31(11-26-19)10-16-27-18(29-34-16)13-3-5-14(6-4-13)21(23,24)25/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSIXWMHZCRBLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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